
4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a heterocyclic compound with a pyridazine core
Preparation Methods
The synthesis of 4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a methyl-substituted pyridazine followed by the introduction of the trifluoromethylphenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Chemical Reactions Analysis
4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trifluoromethylphenyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one include:
5-Bromo-2-methoxypyridine: Another brominated heterocyclic compound with different substituents.
2-Bromo-5-methylpyridine: A simpler brominated pyridine derivative.
2-Bromo-6-methoxypyridine: A methoxy-substituted bromopyridine.
Compared to these compounds, this compound is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
68143-25-9 |
|---|---|
Molecular Formula |
C12H8BrF3N2O |
Molecular Weight |
333.10 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H8BrF3N2O/c1-7-6-17-18(11(19)10(7)13)9-4-2-3-8(5-9)12(14,15)16/h2-6H,1H3 |
InChI Key |
CXWWQWDFDLMBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


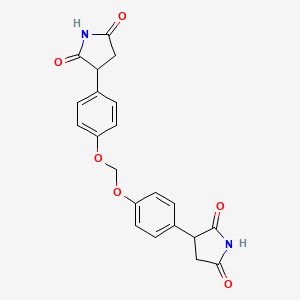
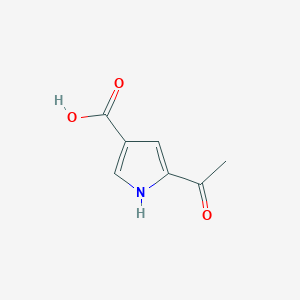
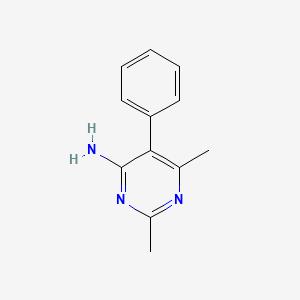
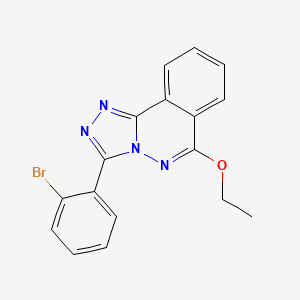

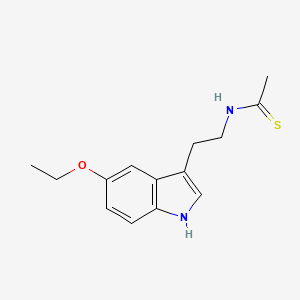
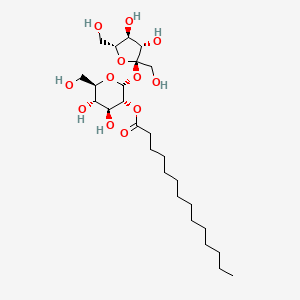
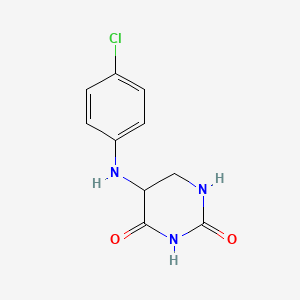
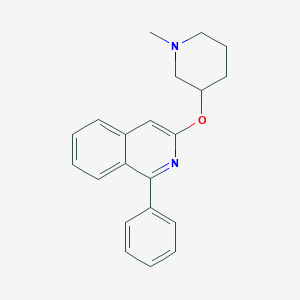
![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)
![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)

![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)

